(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Overview
Description
(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a trifluoromethyl anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with a phenyl isothiocyanate derivative, followed by the introduction of a trifluoromethyl anilino group through nucleophilic substitution. The final step often involves the addition of a cyanide group under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl chloride
- (2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl bromide
Uniqueness
The presence of the cyanide group in (2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide distinguishes it from its analogs, potentially leading to different reactivity and biological activity. This unique feature can make it more suitable for specific applications, such as in medicinal chemistry or material science.
Properties
IUPAC Name |
(2Z)-4-phenyl-N-[2-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)13-8-4-5-9-14(13)24-25-15(10-22)17-23-16(11-26-17)12-6-2-1-3-7-12/h1-9,11,24H/b25-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZHYLBIJYIYCO-MYYYXRDXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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